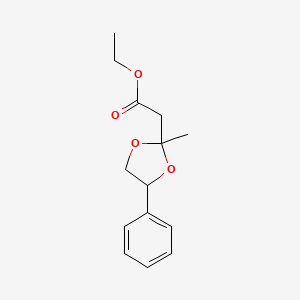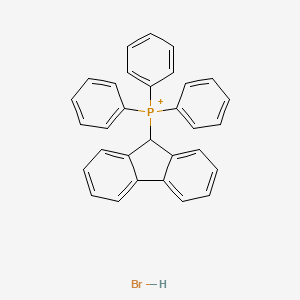
(9H-Fluoren-9-YL)-triphenyl-phosphonium, bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-FLUORENYLTRIPHENYLPHOSPHONIUM BROMIDE: is a chemical compound with the molecular formula C₃₁H₂₄BrP and a molecular weight of 507.415 g/mol . It is known for its use in various chemical reactions and research applications, particularly in the field of organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-FLUORENYLTRIPHENYLPHOSPHONIUM BROMIDE typically involves the reaction of 9-bromofluorene with triphenylphosphine . The reaction is carried out in a suitable solvent, such as toluene or chloroform , under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis process generally follows the same principles as laboratory-scale preparation, with adjustments for larger-scale production. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 9-FLUORENYLTRIPHENYLPHOSPHONIUM BROMIDE undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be involved in redox reactions, although specific examples are less common.
Common Reagents and Conditions:
Nucleophiles: Such as , , and .
Solvents: Common solvents include , , and .
Catalysts: Depending on the reaction, catalysts like or may be used.
Major Products Formed: The major products formed from these reactions depend on the specific nucleophile and reaction conditions. For example, reacting with an amine may produce a phosphonium salt with an amine substituent.
Applications De Recherche Scientifique
9-FLUORENYLTRIPHENYLPHOSPHONIUM BROMIDE has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, particularly in the formation of phosphonium ylides for Wittig reactions .
Polymer Chemistry: It serves as a photo-latent initiator in the polymerization of epoxides.
Material Science: It is utilized in the development of advanced materials, including and .
Mécanisme D'action
The mechanism of action of 9-FLUORENYLTRIPHENYLPHOSPHONIUM BROMIDE involves the formation of reactive intermediates, such as phosphonium ylides , which can participate in various chemical transformations. These intermediates are crucial in reactions like the Wittig reaction , where they react with carbonyl compounds to form alkenes .
Comparaison Avec Des Composés Similaires
9-BROMOFLUORENE: A precursor in the synthesis of 9-FLUORENYLTRIPHENYLPHOSPHONIUM BROMIDE.
TRIPHENYLPHOSPHINE: Another key reagent used in the synthesis process.
BENZYLTRIPHENYLPHOSPHONIUM BROMIDE: A similar compound used in organic synthesis and polymer chemistry.
Uniqueness: 9-FLUORENYLTRIPHENYLPHOSPHONIUM BROMIDE is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and serve as a versatile reagent in organic synthesis and material science applications.
Propriétés
Formule moléculaire |
C31H25BrP+ |
|---|---|
Poids moléculaire |
508.4 g/mol |
Nom IUPAC |
9H-fluoren-9-yl(triphenyl)phosphanium;hydrobromide |
InChI |
InChI=1S/C31H24P.BrH/c1-4-14-24(15-5-1)32(25-16-6-2-7-17-25,26-18-8-3-9-19-26)31-29-22-12-10-20-27(29)28-21-11-13-23-30(28)31;/h1-23,31H;1H/q+1; |
Clé InChI |
BHNPKGAMAZKCCJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[P+](C2C3=CC=CC=C3C4=CC=CC=C24)(C5=CC=CC=C5)C6=CC=CC=C6.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


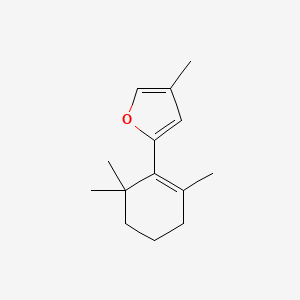
![4-[4-(4-Methylphenyl)pentyl]cyclohex-3-en-1-one](/img/structure/B11945154.png)



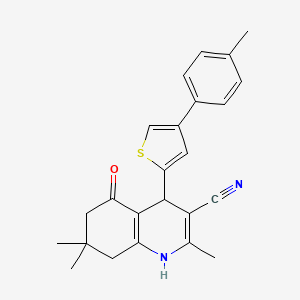
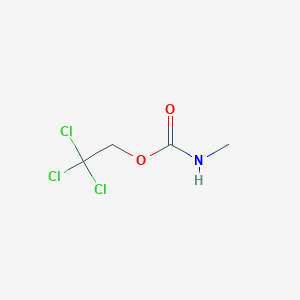
![N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B11945173.png)
![4-{[(2-Methoxyanilino)carbonyl]amino}benzoic acid](/img/structure/B11945181.png)
![5-[(3-Bromophenyl)amino]-5-oxopentanoic acid](/img/structure/B11945191.png)



